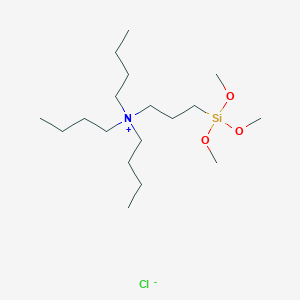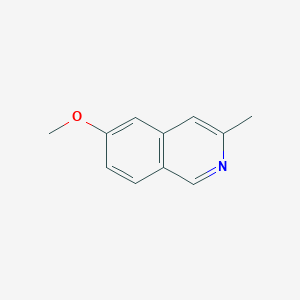![molecular formula C9H10N2O2 B169643 (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol CAS No. 17288-43-6](/img/structure/B169643.png)
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a chemical compound with the molecular formula C8H8N2O . It is also known by other names such as 5-methoxy-1H-pyrrolo[2,3-c]pyridine and 5-Methoxy-6-azaindole .
Synthesis Analysis
The synthesis of pyridine derivatives, including “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol”, often involves a ring cleavage methodology reaction . This process allows for the introduction of various functional groups to the pyridine .Molecular Structure Analysis
The molecular structure of “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” includes a pyrrolopyridine core with a methoxy group attached . The exact structure can be represented by the InChI string: InChI=1S/C8H8N2O/c1-11-8-4-6-2-3-9-7(6)5-10-8/h2-5,9H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” include a molecular weight of 148.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Cancer Therapy
The compound “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been found to have potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .
Inhibition of Cell Migration and Invasion
In addition to its potential use in cancer therapy, the compound also significantly inhibited the migration and invasion of 4T1 cells . This suggests that it could be used to prevent the spread of cancer cells in the body.
Treatment of Diseases of the Nervous System
Pyrrolo[3,4-c]pyridines, a class of compounds that includes “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol”, have been found to be useful in treating diseases of the nervous system .
Treatment of Immune System Disorders
Pyrrolo[3,4-c]pyridines have also been found to be effective in treating disorders of the immune system .
Antidiabetic Applications
Pyrrolo[3,4-c]pyridines have been found to have antidiabetic properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of diabetes.
Antimicrobial Applications
Pyrrolo[3,4-c]pyridines have been found to have antimicrobial properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of various bacterial infections.
Antiviral Applications
Pyrrolo[3,4-c]pyridines have been found to have antiviral properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of various viral infections.
Antifungal Applications
Pyrrolo[3,4-c]pyridines have been found to have antifungal properties . This suggests that “(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol” could potentially be used in the treatment of various fungal infections.
Wirkmechanismus
Target of Action
The primary targets of (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound interferes with this process, thereby inhibiting the activation of downstream signaling .
Biochemical Pathways
The affected pathways include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially slowing tumor growth and progression .
Pharmacokinetics
It is known that compounds with low molecular weight, like this one, can be appealing lead compounds beneficial to subsequent optimization
Result of Action
In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that it could have potential as a cancer therapeutic .
Eigenschaften
IUPAC Name |
(5-methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9-3-6-2-7(5-12)11-8(6)4-10-9/h2-4,11-12H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWFVEZGIMLNNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=C(N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590501 |
Source


|
| Record name | (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
CAS RN |
17288-43-6 |
Source


|
| Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17288-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,3R,5R)-3-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B169583.png)


